4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione
Overview
Description
4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione is an organic compound characterized by its unique structure, which includes a morpholine ring, a cyclohexyl group, and a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione typically involves the reaction of cyclohexylmethyl ketone with morpholine in the presence of a thionating agent such as Lawesson’s reagent. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, converting the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: N-alkylated morpholine derivatives.
Scientific Research Applications
4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The cyclohexyl and morpholine groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-ol: Similar structure but with a hydroxyl group instead of a thione.
4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-one: Contains a carbonyl group instead of a thione.
4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thiol: Contains a thiol group instead of a thione.
Uniqueness: 4-Cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione is unique due to its thione functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs with hydroxyl, carbonyl, or thiol groups.
Properties
IUPAC Name |
4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NOS/c1-16(2,14-6-4-3-5-7-14)9-8-15(19)17-10-12-18-13-11-17/h14H,3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCDVCXAFLGQKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=S)N1CCOCC1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333549 | |
Record name | 4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204197 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
402767-42-4 | |
Record name | 4-cyclohexyl-4-methyl-1-morpholin-4-ylpentane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.